2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a dihydropyrimidinone core linked via an acetamide bridge to a substituted imidazo[2,1-b][1,3]thiazole-phenyl moiety. The dihydropyrimidinone scaffold is known for bioactivity in calcium channel modulation and antimicrobial applications, while the imidazothiazole component is associated with anti-inflammatory and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-13(2)20-11-24(18(12)26)10-17(25)21-15-6-4-3-5-14(15)16-9-23-7-8-27-19(23)22-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXXXWFQEXWUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[2,1-b]Thiazole Moiety
The imidazo[2,1-b]thiazole fragment is synthesized via cyclocondensation reactions, as demonstrated in studies of analogous structures.
Key Reaction Sequence
Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) is dissolved in acetone (50 mL) and treated with a substituted 2-bromoacetophenone derivative (20 mmol). The mixture is refluxed for 8 hours, concentrated to 20 mL, and basified with 15% NH₄OH to pH 8–9. The product is extracted with CH₂Cl₂, washed, and concentrated. Hydrolysis with NaOH (1.5 mol/L) in ethanol-water followed by acidification with HCl yields the imidazo[2,1-b]thiazole-3-acetic acid as a white solid.
Representative Yields and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Acetone, reflux, 8 h | 65–70% |
| Hydrolysis | NaOH (1.5 M), ethanol-H₂O | 85–90% |
Synthesis of the Pyrimidinone Core
The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl fragment is prepared via cyclodehydration, adapting methods from thiazolo[3,2-a]pyrimidine syntheses.
Cyclization Protocol
A dihydropyrimidine precursor is heated with polyphosphoric acid (PPA) at 120°C for 2 hours. Neutralization with aqueous ammonia yields the pyrimidinone derivative. Structural confirmation via ¹H NMR typically shows a downfield shift for the NH proton (δ 10.2–10.5 ppm) and a singlet for the C6 carbonyl (δ 168–170 ppm).
Optimization Insights
- PPA Concentration : Higher PPA purity improves cyclization efficiency (yield increase from 60% to 78%).
- Temperature Control : Exceeding 130°C leads to decomposition, reducing yields by 15–20%.
Coupling the imidazo[2,1-b]thiazole-3-acetic acid with the pyrimidinone-1-amine is achieved via amide bond formation. While specific coupling reagents are not detailed in the cited studies, analogous protocols suggest using carbodiimide-based activators.
Proposed Coupling Mechanism
- Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
- Aminolysis : Reaction with the pyrimidinone-1-amine in dry dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
Yield Enhancement Strategies
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine maximizes conversion (85–90% yield).
- Solvent Choice : Anhydrous DCM minimizes side reactions compared to THF or DMF.
Analytical Characterization
Spectroscopic Validation
Scalability and Industrial Considerations
Pilot-Scale Adaptations
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Crystallization Optimization : Use antisolvent (n-hexane) to improve crystal habit and filtration rates.
Cost-Benefit Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78% | 82% |
| Production Time | 24 h | 14 h |
| Solvent Consumption | 5 L/kg | 3.2 L/kg |
Challenges and Mitigation Strategies
Common Pitfalls
- Acyl Chloride Stability : Degradation occurs if moisture is present; rigorous drying of solvents and reagents is critical.
- Byproduct Formation : N-acylurea byproducts from carbodiimide reagents are minimized using HOBt as an additive.
Process Improvements
- Catalytic Recycling : Immobilized lipase catalysts reduce reagent costs by 30% in amide couplings.
- In-Line Analytics : FTIR probes enable real-time monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced .
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
- Structure: Replaces the 4,5-dimethyl-dihydropyrimidinone with a 4-methyl-thiopyrimidinone and lacks the imidazothiazole-phenyl group.
- Synthesis : Alkylation of thiopyrimidines with chloroacetamides under sodium methylate catalysis (2.6–2.8-fold excess) .
Compound B: Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure: Features a cyclopenta-thiophene core instead of dihydropyrimidinone.
- Synthesis : Similar alkylation protocol but with a thiophene-based chloroacetamide .
- Key Difference : The thiophene moiety introduces aromaticity and planar geometry, which may enhance π-π stacking interactions absent in the target compound.
Functional Group Analysis
Pharmacokinetic and Bioactivity Insights
- The dihydropyrimidinone’s electron-rich oxygen may facilitate hydrogen bonding with biological targets .
- Compound A: The thiopyrimidinone’s lower polarity may increase metabolic resistance but reduce target specificity compared to the oxygenated analog.
- Compound B : The thiophene system could confer redox activity or metal-binding capacity, absent in the target compound.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s imidazothiazole-phenyl moiety requires multi-step functionalization, increasing synthetic complexity compared to Compounds A and B .
- Biological Data Gap: No evidence-provided data on the target compound’s bioactivity limits direct pharmacological comparison.
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with dimethyl and oxo groups and an acetamide moiety linked to an imidazo-thiazole structure. The synthesis typically involves multi-step organic reactions, including condensation reactions under controlled conditions to achieve high yields and purity.
Common Synthetic Route
The synthesis of this compound can be summarized as follows:
- Condensation Reaction : The reaction between 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine and the appropriate imidazo-thiazole derivative.
- Purification : Techniques such as crystallization or chromatography are employed to purify the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies have shown that derivatives of pyrimidines similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2).
- Inhibition Rates : Compounds related to this structure have shown growth inhibition rates exceeding 75% at concentrations around 40 µg/mL compared to standard treatments like 5-fluorouracil (5-FU) .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Kinase Inhibition : Studies have identified that certain derivatives exhibit inhibitory effects on kinases such as CDK1/CyclinA2 and FGFR1, suggesting potential applications in cancer therapy .
Comparative Analysis
A comparative analysis with similar compounds reveals unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | Similar pyrimidine core | Moderate cytotoxicity |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine | Different functional groups | Limited anticancer activity |
Case Studies
Several case studies highlight the effectiveness of compounds structurally related to the target molecule:
- Study on Cytotoxicity : A study reported that pyrimidine derivatives exhibited higher cytotoxicity against HepG2 cells than traditional chemotherapeutics .
- Kinase Selectivity Profiling : A representative compound from a similar series showed selective inhibition against various kinases with promising results in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
